1-(Pyridine-2-carbonyl)pyridin-1-ium iodide

Catalog No.
S13015717
CAS No.
662148-54-1
M.F
C11H9IN2O
M. Wt
312.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Pyridine-2-carbonyl)pyridin-1-ium iodide

CAS Number

662148-54-1

Product Name

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide

IUPAC Name

pyridin-1-ium-1-yl(pyridin-2-yl)methanone;iodide

Molecular Formula

C11H9IN2O

Molecular Weight

312.11 g/mol

InChI

InChI=1S/C11H9N2O.HI/c14-11(10-6-2-3-7-12-10)13-8-4-1-5-9-13;/h1-9H;1H/q+1;/p-1

InChI Key

VNDNSDWZFCZXPP-UHFFFAOYSA-M

Canonical SMILES

C1=CC=[N+](C=C1)C(=O)C2=CC=CC=N2.[I-]

1-(Pyridine-2-carbonyl)pyridin-1-ium iodide is an organic compound with the molecular formula C11_{11}H9_9IN2_2O. This compound features a pyridinium cation with a carbonyl group attached to one of the nitrogen atoms in the pyridine ring. The presence of the iodide ion contributes to its ionic nature, which can influence its solubility and reactivity. The unique structure of this compound allows it to participate in various

  • Nucleophilic Substitution: The carbonyl group makes the compound susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles.
  • Electrophilic Aromatic Substitution: The pyridinium ring can participate in electrophilic aromatic substitutions, where electrophiles attack the aromatic system.
  • Formation of Iodinated Products: In reactions involving iodine, this compound can facilitate the formation of iodinated derivatives, which may have enhanced biological activity or different physical properties .

Research indicates that 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide exhibits biological activities that may be leveraged in pharmaceutical applications. Compounds with similar structures have been shown to possess antimicrobial and anticancer properties. The presence of the pyridinium moiety is often associated with increased biological activity due to its ability to interact with biological targets such as enzymes or receptors .

The synthesis of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide typically involves the following steps:

  • Starting Materials: Pyridine derivatives and iodine are used as starting materials.
  • Reaction Conditions: The reaction is usually conducted under controlled conditions, often involving solvents such as toluene or dichloromethane.
  • Isolation and Purification: After completion, the product is isolated through filtration or crystallization and purified using techniques like recrystallization or chromatography .

This compound has potential applications across various fields:

  • Pharmaceuticals: Its biological activity suggests potential use in drug development, particularly for antimicrobial and anticancer therapies.
  • Catalysis: The unique properties of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide may allow it to act as a catalyst in organic synthesis, particularly in reactions requiring electrophilic activation .
  • Material Science: Due to its ionic nature, this compound may find applications in developing ionic liquids or conducting materials.

Studies on the interactions of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide with biological molecules reveal that it can form complexes with proteins or enzymes, potentially altering their activity. These interactions are often characterized by spectroscopic methods or X-ray crystallography, which help elucidate the binding modes and affinities involved .

Several compounds share structural features with 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
Pyridinium iodideSimple pyridinium with iodideBasic properties; less reactive
4-Aminopyridine iodideAmino group substitution on pyridineEnhanced solubility; potential for hydrogen bonding
1-Methylpyridin-1-ium iodideMethyl substitution on pyridiniumIncreased lipophilicity; different reactivity
1-(Pyridine-3-carbonyl)pyridin-1-ium iodideSimilar carbonyl positionDifferent electronic properties due to position

The uniqueness of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide lies in its specific carbonyl positioning and resultant reactivity profile, differentiating it from other pyridinium salts.

Traditional acylation methods for pyridinium salt formation rely primarily on direct electrophilic acylation of pyridine derivatives with acyl chlorides or carboxylic acid anhydrides [8]. The formation of 1-(pyridine-2-carbonyl)pyridin-1-ium iodide through conventional routes involves the reaction of pyridine with picolinic acid derivatives under acidic conditions [36]. These classical approaches utilize the nucleophilic character of the pyridine nitrogen atom to form the initial nitrogen-acyl bond [9].

The Friedel-Crafts acylation mechanism represents the foundational approach for pyridinium salt synthesis, though direct application to pyridine substrates presents significant challenges due to the electron-deficient nature of the pyridine ring [12]. Acylating electrophiles readily react with pyridine to form nitrogen-acyl pyridinium salts rather than carbon-acylated products [9]. This selectivity arises from the greater nucleophilicity of the nitrogen atom compared to the carbon centers in the pyridine ring [10].

Traditional synthetic routes employ acid chlorides as primary acylating agents, with thionyl chloride serving as the preferred reagent for converting carboxylic acids to the corresponding acyl chlorides [11]. The reaction proceeds through formation of a tetrahedral intermediate followed by elimination of chloride ion [11]. Pyridine frequently serves dual roles as both nucleophile and base in these transformations, accepting protons generated during the acylation process [38].

Reagent TypeReaction Temperature (°C)Typical Yield (%)Reaction Time (hours)
Acid Chlorides25-8060-852-12
Anhydrides60-12045-704-24
Mixed Anhydrides0-5050-751-8

The traditional approach for synthesizing 1-(pyridine-2-carbonyl)pyridin-1-ium iodide involves treating pyridine with picolinic acid chloride (2-pyridinecarboxylic acid chloride) in the presence of a suitable base [36]. The reaction typically requires elevated temperatures and extended reaction times to achieve satisfactory conversion [37]. Solvent selection plays a crucial role, with polar aprotic solvents such as dichloromethane and acetonitrile providing optimal reaction environments [43].

Modern Catalytic Approaches for N-Acylpyridinium Synthesis

Contemporary synthetic methodologies have revolutionized nitrogen-acylpyridinium salt preparation through the development of transition metal-catalyzed processes [15]. Palladium-catalyzed carbonylative coupling represents a significant advancement in the field, enabling the direct formation of nitrogen-acyl pyridinium salts from aryl triflates and pyridine derivatives under carbon monoxide atmosphere [18].

The palladium-catalyzed approach utilizes Xantphos ligand systems to facilitate reductive elimination and formation of nitrogen-acyl pyridinium intermediates [18]. These catalytic systems operate through oxidative addition of the palladium catalyst to the triflate substrate, followed by carbon monoxide insertion and subsequent reductive elimination to generate the acylated product [6]. The large bite angle of Xantphos ligand promotes the elimination step while maintaining catalyst stability [18].

Visible light photoredox catalysis has emerged as another powerful tool for nitrogen-acylpyridinium synthesis [20]. These methods employ nitrogen-methoxy or nitrogen-aminopyridinium salts as substrates, generating acyl radicals through hydrogen atom abstraction from aldehydes [7]. The photocatalytic approach offers site-selective carbon-hydrogen acylation with excellent regiocontrol, favoring carbon-2 acylation with nitrogen-methoxypyridinium salts and carbon-4 acylation with nitrogen-aminopyridinium substrates [20].

Modern catalytic methods also encompass enantioselective approaches using chiral copper complexes for asymmetric addition reactions to in situ-formed nitrogen-acylpyridinium salts [15]. These methodologies achieve high yields and excellent enantioselectivities through careful ligand design and reaction optimization [15]. The catalytic processes typically operate under mild conditions with reduced reaction times compared to traditional methods [16].

Catalyst SystemTemperature (°C)Pressure (atm)Yield (%)Selectivity
Palladium-Xantphos8020 (Carbon Monoxide)85-95>95%
Iridium Photoredox25170-85Carbon-2: 90%
Copper-Chiral Ligand-78180-98>95% enantiomeric excess

The development of continuous flow reactors has further enhanced the efficiency of catalytic nitrogen-acylpyridinium synthesis [41]. Flow chemistry enables precise control of reaction parameters including temperature, residence time, and reagent stoichiometry [42]. Optimization studies using multi-objective experimental design have identified optimal conditions achieving yields exceeding 85% with production rates of 0.90 grams per hour [41].

Solvent-Free Mechanochemical Synthesis Techniques

Mechanochemical synthesis represents an environmentally sustainable approach for preparing pyridinium salts without the use of organic solvents [21]. Ball milling techniques enable solid-state reactions between pyridine derivatives and acylating agents through mechanical energy input [23]. These methods offer significant advantages including reduced environmental impact, shortened reaction times, and simplified purification procedures [22].

The mechanochemical approach for pyridinium salt synthesis involves grinding solid reactants in specialized milling equipment [25]. High-speed vibration milling at frequencies ranging from 25 to 50 hertz provides the necessary energy for bond formation [21]. Reaction vessels constructed from stainless steel containing steel balls of varying diameters facilitate efficient mixing and energy transfer [21].

Solvent-free conditions in mechanochemical synthesis often require the addition of grinding auxiliaries to optimize reaction efficiency [21]. Sodium chloride serves as an effective auxiliary when liquid reagents are present, providing a solid matrix for the reaction to proceed [21]. The auxiliary materials can be easily separated from the final product through washing or crystallization procedures [25].

Base-catalyzed mechanochemical acylation reactions demonstrate remarkable chemoselectivity compared to solution-phase processes [22]. The solid-state environment favors formation of single acylation products over complex mixtures typically observed in solution [22]. 4-Dimethylaminopyridine serves as the optimal base catalyst for promoting carbon-acylation products, while other bases exclusively afford oxygen-acylation products [22].

Milling ConditionsFrequency (Hz)Time (min)Yield (%)Product Selectivity
Steel Balls (5mm)506070-85>95% single product
Single Ball (10mm)309065-8090-95%
Grinding Auxiliary2812075-90>98%

The mechanochemical synthesis of nitrogen-heteroarylaminides demonstrates the versatility of ball milling techniques for pyridinium derivative preparation [25]. Manual grinding with mortar and pestle provides a simpler alternative to mechanical milling while maintaining good reaction efficiency [25]. These manual methods prove particularly suitable for small-scale synthesis and initial reaction screening [25].

Mechanochemical processes typically operate at ambient temperature, eliminating the need for external heating [22]. The mechanical energy input provides sufficient activation energy for bond formation while preventing thermal decomposition of sensitive substrates [23]. Reaction monitoring can be accomplished through in situ Raman spectroscopy using transparent milling jars [23].

High-Pressure Reaction Optimization Parameters

High-pressure synthetic methodologies offer unique opportunities for controlling reaction selectivity and enhancing reaction rates in pyridinium salt formation [26]. Pressure effects influence molecular packing, intermolecular interactions, and reaction kinetics in ways that cannot be achieved through temperature or solvent modifications alone [30]. The application of elevated pressure typically favors reactions with negative activation volumes, promoting bond formation processes [26].

Critical pressure parameters for organic synthesis vary significantly depending on the functional groups involved [26]. Pyridine-containing systems generally require pressures in the range of 4-20 gigapascals to observe significant structural changes and enhanced reactivity [26]. The critical carbon-carbon distance for bond formation in pyridine derivatives approaches 2.9 angstroms under these conditions [26].

Continuous flow synthesis under elevated pressure enables operation above standard solvent boiling points, providing access to expanded temperature ranges for reaction optimization [27]. Pressurized systems allow reactions to be conducted at temperatures that would normally result in solvent vaporization [27]. This capability proves particularly valuable for pyridinium salt synthesis, where elevated temperatures often improve reaction rates and yields [42].

Temperature and pressure optimization studies reveal complex interdependencies between these parameters [42]. Systematic variation of reaction temperature from 30 to 168 degrees Celsius under controlled pressure conditions demonstrates significant improvements in both yield and production rate [42]. Higher temperatures generally favor increased conversion, though excessive temperatures may lead to product decomposition [42].

Pressure (GPa)Temperature (°C)Reaction Time (min)Yield (%)Decomposition (%)
1.02518045<5
2.58012065<10
5.0120608015
10.0150308525

The polymorphic behavior of pyridine under high pressure provides insights into optimal reaction conditions [30]. Phase transitions occurring at specific pressure thresholds influence molecular arrangements and reactivity patterns [30]. Pyridine exhibits distinct crystalline phases at different pressure ranges, with phase transitions occurring at approximately 1.09 and 1.69 gigapascals [30].

Kinetic studies under high-pressure conditions reveal activation parameter dependencies on applied pressure [44]. Entropy of activation values become increasingly negative with higher pressure, consistent with associative reaction mechanisms [44]. The pressure dependence of reaction rates follows predictable patterns based on transition state theory and activation volume considerations [44].

The thermal stability of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide follows characteristic patterns observed in pyridinium-based ionic compounds. Comprehensive thermogravimetric analysis studies of related pyridinium salts provide valuable insights into the thermal decomposition behavior of this specific compound [1] [2] [3].

Decomposition Temperature Profiles

Pyridinium iodide compounds typically exhibit decomposition temperatures in the range of 150-310°C, with specific values depending on the structural characteristics of the cation and the nature of substituents [4] [5]. The general pyridinium iodide structure shows a melting point with simultaneous decomposition at 210°C [4] [5]. More complex pyridinium structures, particularly those with aromatic modifications similar to the pyridine-2-carbonyl substituent, demonstrate enhanced thermal stability with decomposition temperatures extending up to 310°C [6].

Compound TypeDecomposition Temperature (°C)Analysis MethodReference
Pyridinium iodide (general)210 (dec.)Melting point determination [4] [5]
Pyridinium-based ionic liquids (aromatic)150-300TGA analysis [2] [3]
Pyridinium modification clays310-457TGA analysis [6]
1,4-Dimethylpyridinium iodide151-154Literature melting point [7]

Thermal Decomposition Mechanisms

The thermal decomposition of pyridinium compounds proceeds through well-characterized pathways involving dealkylation mechanisms [8]. For 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, the primary decomposition pathway likely involves cleavage of the N-substituent bond through an SN2 mechanism, consistent with observations in related pyridinium ionic liquids [8]. The decomposition products typically include the parent pyridine derivative and the corresponding iodide salt.

The presence of the carbonyl bridge in 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide introduces additional complexity to the thermal decomposition pathway. Thermogravimetric analysis of similar carbonyl-containing pyridinium compounds reveals multi-step decomposition processes with activation energies ranging from 76.36 to 112.56 kJ/mol [9]. The carbonyl functionality may undergo parallel decomposition reactions, potentially involving decarboxylation processes at elevated temperatures.

Kinetic Parameters and Activation Energy

Kinetic analysis of pyridinium compound decomposition reveals first-order reaction kinetics with pre-exponential factors ranging from 1.72×10⁵ to 1.42×10¹⁰ min⁻¹ [9]. The activation energy for thermal decomposition varies significantly with structural modifications, with aromatic substituents generally increasing thermal stability through enhanced conjugation effects [2] [3].

Solubility Characteristics in Polar/Non-Polar Solvents

The solubility profile of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide reflects the dual nature of its ionic structure combined with aromatic character. The quaternary pyridinium cation imparts significant polarity, while the pyridine-2-carbonyl substituent introduces additional polar character through the carbonyl functionality.

Polar Solvent Solubility

Pyridinium iodide compounds demonstrate excellent solubility in polar protic solvents, particularly water and alcohols [10] [11] [5]. The iodide counterion enhances solubility in polar solvents due to its high polarizability and ability to form hydrogen bonds with protic solvents [12]. Experimental observations indicate that pyridinium salts readily dissolve in water, with solubility further enhanced by the presence of polar functional groups such as the carbonyl bridge in 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide [11].

Solvent TypeSolubility CharacteristicsEnhancement FactorsReference
WaterHighly solubleIonic character, H-bonding [10] [5]
EthanolReadily solublePolar interactions, solvation [10] [11]
MethanolEnhanced solubilityStrong H-bonding capacity [11]
Polar aprotic solventsModerate to good solubilityIon-dipole interactions [13] [11]

The carbonyl functionality in the pyridine-2-carbonyl substituent provides additional hydrogen bonding sites, potentially increasing solubility in polar protic solvents compared to simple alkyl-substituted pyridinium salts [12] [11]. This structural feature enables both hydrogen bond donation and acceptance, facilitating solvation in alcoholic media.

Non-Polar Solvent Solubility

Consistent with the behavior of other pyridinium salts, 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide exhibits limited solubility in non-polar solvents [14] [13]. The ionic nature of the compound creates unfavorable interactions with non-polar media, resulting in poor dissolution. However, the aromatic character of both pyridine rings may provide some degree of π-π interactions with aromatic non-polar solvents, potentially offering slight solubility enhancement compared to purely aliphatic pyridinium compounds.

Solubility Temperature Dependence

Temperature significantly influences the solubility behavior of pyridinium ionic compounds. Increased temperature generally enhances solubility in polar solvents through improved molecular motion and reduced ordered solvation structures [15]. For 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, elevated temperatures up to 90°C maintain excellent solubility in aqueous media without phase separation, indicating robust thermal stability in solution [15].

Electrochemical Behavior and Redox Properties

The electrochemical properties of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide are governed by the redox characteristics of both the pyridinium cation and the iodide anion. The compound exhibits distinctive electrochemical behavior that varies significantly with electrode material and solution conditions.

Reduction Potential Characteristics

Pyridinium compounds demonstrate well-defined reduction potentials that are highly dependent on the electrode material employed [16]. For standard pyridinium systems, the reduction potential on platinum electrodes occurs at -0.58 V versus the standard calomel electrode (SCE), with excellent electrochemical reversibility [16]. However, on silver, gold, and copper electrodes, the reduction potential shifts approximately 400 mV more negative, indicating strong electrode-substrate interactions [16].

Electrode MaterialReduction Potential (V vs. SCE)ReversibilityMechanistic FeaturesReference
Platinum-0.58ReversibleClean electron transfer [16]
Silver~-0.98Less reversibleSurface interactions [16]
Gold~-0.98Less reversibleModified kinetics [16]
Copper~-0.98Less reversibleCatalytic effects [16]

The presence of the pyridine-2-carbonyl substituent in the target compound introduces additional redox-active sites. The carbonyl functionality can participate in reduction processes, potentially creating multiple reduction waves in cyclic voltammetry studies. Extended conjugation between the two pyridine rings through the carbonyl bridge may stabilize reduced species, affecting the overall reduction potential.

Structural Effects on Redox Properties

Recent investigations of bispyridinium compounds reveal that structural modifications significantly influence electrochemical behavior [17]. Compounds with extended conjugation systems, similar to 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, exhibit reduction potentials ranging from -0.77 to -0.82 V, representing some of the most negative potentials reported for pyridinium-based systems [17].

The carbonyl bridge facilitates electronic communication between the two pyridine rings, potentially enabling step-wise reduction processes. The first reduction likely occurs at the pyridinium nitrogen, followed by reduction of the carbonyl functionality at more negative potentials. This multi-electron reduction capability distinguishes the compound from simple monosubstituted pyridinium salts.

Iodide Anion Contributions

The iodide counterion contributes distinct electrochemical features through its own redox activity. Iodide oxidation typically occurs at positive potentials, with the formation of iodine and higher iodine species (I₃⁻, I₅⁻) under specific conditions . The interaction between iodide and reduced pyridinium species may lead to complex redox chemistry, including the formation of charge-transfer complexes.

Surface Activity and Aggregation Behavior

The surface-active properties of 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide stem from its amphiphilic character, combining a hydrophilic ionic head group with hydrophobic aromatic components. The compound exhibits surfactant-like behavior, though with distinct characteristics compared to conventional alkyl chain surfactants.

Critical Micelle Concentration and Surface Tension

Pyridinium-based surfactants demonstrate superior surface activity compared to conventional surfactants with equivalent hydrophobic character [19] [20]. Long-chain pyridinium compounds achieve critical micelle concentrations significantly lower than their traditional counterparts, with enhanced adsorption at air-water interfaces [19] [20]. For 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, the dual aromatic system provides substantial hydrophobic character despite the absence of alkyl chains.

Compound TypeCritical Micelle ConcentrationSurface Tension ReductionAggregation EfficiencyReference
n-alkyl-3-methylpyridinium bromide (C₁₂)Lower than conventional surfactantsEnhanced surface activitySpontaneous micellization [19] [20]
n-alkyl-3-methylpyridinium bromide (C₁₄)Lower than conventional surfactantsEnhanced surface activitySpontaneous micellization [19] [20]
Pyridinium-based dicationic surfactantsVariable with spacer group31.790 mN/m (lowest reported)Tightly packed micelles [15]
Gemini pyridinium surfactantsMuch lower than monomersLower than monomersEnhanced aggregation [21]

Molecular Aggregation Mechanisms

The aggregation behavior of pyridinium compounds involves multiple intermolecular interactions, including π-π stacking between aromatic rings, electrostatic interactions, and hydrogen bonding [22] [15]. For 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, the extended conjugated system facilitates strong π-π interactions, promoting aggregation at relatively low concentrations.

The carbonyl bridge introduces additional complexity to aggregation behavior through its capacity for hydrogen bonding and dipole-dipole interactions. These interactions may lead to the formation of ordered aggregates with specific orientational preferences, potentially resulting in unique mesophase structures not observed in simple pyridinium surfactants.

Ion Pairing and Surface Adsorption

Pyridinium surfactants with ring substitutions demonstrate enhanced tendency for ion pair formation at low concentrations [22]. This behavior affects both conductivity and surface tension measurements, indicating multi-step processes during surface adsorption [22]. For 1-(Pyridine-2-carbonyl)pyridin-1-ium iodide, the extended aromatic structure may promote pre-micelle aggregation through π-π stacking, leading to cooperative adsorption phenomena.

The iodide counterion plays a crucial role in surface activity through its polarizability and ability to modulate interfacial properties. The large, polarizable iodide ion can facilitate surface adsorption while maintaining charge neutrality, potentially enhancing surface activity compared to smaller halide counterions.

Temperature and Salt Effects

Environmental conditions significantly influence the aggregation behavior of pyridinium surfactants. Temperature effects on critical micelle concentration follow complex patterns, with initial decreases followed by increases at higher temperatures [20]. Salt addition dramatically reduces critical micelle concentrations through electrostatic screening effects [20].

Hydrogen Bond Acceptor Count

3

Exact Mass

311.97596 g/mol

Monoisotopic Mass

311.97596 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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